5-Bromo-2-ethanesulfinyl-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-ethanesulfinyl-pyridine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and an ethanesulfinyl group at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethanesulfinyl-pyridine typically involves the bromination of 2-ethanesulfinyl-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperature and time to ensure selective bromination at the 5th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Bromo-2-ethanesulfinyl-pyridine can undergo oxidation reactions, where the ethanesulfinyl group is oxidized to ethanesulfonyl.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ethanesulfinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 5-Bromo-2-ethanesulfonyl-pyridine.
Reduction: 5-Bromo-2-ethyl-pyridine.
Substitution: 5-(Substituted)-2-ethanesulfinyl-pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-ethanesulfinyl-pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities that can be explored for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-ethanesulfinyl-pyridine involves its interaction with molecular targets through its functional groups. The bromine atom and the ethanesulfinyl group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of an ethanesulfinyl group.
2-Bromo-5-ethanesulfinyl-pyridine: Similar structure but with the positions of the bromine and ethanesulfinyl groups swapped.
5-Chloro-2-ethanesulfinyl-pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 5-Bromo-2-ethanesulfinyl-pyridine is unique due to the presence of both a bromine atom and an ethanesulfinyl group on the pyridine ring
Eigenschaften
Molekularformel |
C7H8BrNOS |
---|---|
Molekulargewicht |
234.12 g/mol |
IUPAC-Name |
5-bromo-2-ethylsulfinylpyridine |
InChI |
InChI=1S/C7H8BrNOS/c1-2-11(10)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
VBFLQHBAFJHYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)C1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.